molecular formula C27H19N4NaO5S B12701252 Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate CAS No. 85455-57-8

Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate

Cat. No.: B12701252
CAS No.: 85455-57-8
M. Wt: 534.5 g/mol
InChI Key: UTIABOMNTOOGDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate is a complex organic compound with a molecular formula of C27H20N4O5SNa and a molecular weight of 534.50. This compound is known for its vibrant color and is often used as a dye in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-naphthylamine to form a diazonium salt. This intermediate is then coupled with 4-hydroxy-3-naphthoic acid under controlled pH conditions to form the azo compound. The final step involves the sulfonation of the azo compound to introduce the sulfonate group, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a dye in textile and paper industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the sulfonate group play crucial roles in binding to metal ions, making it useful in various analytical and industrial applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to complex formation and color change.

Properties

CAS No.

85455-57-8

Molecular Formula

C27H19N4NaO5S

Molecular Weight

534.5 g/mol

IUPAC Name

sodium;7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2-sulfonate

InChI

InChI=1S/C27H20N4O5S.Na/c28-20-7-3-6-18(12-20)27(33)29-21-10-11-23-19(14-21)15-24(37(34,35)36)25(26(23)32)31-30-22-9-8-16-4-1-2-5-17(16)13-22;/h1-15,32H,28H2,(H,29,33)(H,34,35,36);/q;+1/p-1

InChI Key

UTIABOMNTOOGDI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.